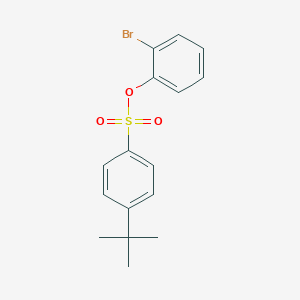

2-Bromophenyl 4-tert-butylbenzene-1-sulfonate

説明

特性

IUPAC Name |

(2-bromophenyl) 4-tert-butylbenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO3S/c1-16(2,3)12-8-10-13(11-9-12)21(18,19)20-15-7-5-4-6-14(15)17/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUDQPPRKWNQRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromophenyl 4-tert-butylbenzene-1-sulfonate typically involves the sulfonation of 2-bromophenyl with 4-tert-butylbenzene-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency and yield.

化学反応の分析

Types of Reactions

2-Bromophenyl 4-tert-butylbenzene-1-sulfonate undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles.

Nucleophilic Substitution:

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl2, Br2), nitrating agents (e.g., HNO3), and sulfonating agents (e.g., SO3).

Nucleophilic Substitution: Typical reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with chlorine can yield 2-chlorophenyl 4-tert-butylbenzene-1-sulfonate, while nucleophilic substitution with an amine can produce 2-aminophenyl 4-tert-butylbenzene-1-sulfonate .

科学的研究の応用

2-Bromophenyl 4-tert-butylbenzene-1-sulfonate has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Pharmaceuticals: It serves as a building block for the synthesis of potential drug candidates.

作用機序

The mechanism of action of 2-Bromophenyl 4-tert-butylbenzene-1-sulfonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromophenyl group can undergo electrophilic aromatic substitution, while the sulfonate group can participate in nucleophilic substitution reactions. These reactions allow the compound to interact with different molecular targets and pathways, making it a versatile reagent in organic synthesis .

類似化合物との比較

Comparison with Similar Compounds

To contextualize 2-bromophenyl 4-tert-butylbenzene-1-sulfonate, we analyze structurally analogous compounds, focusing on substituent effects, reactivity, and documented applications.

Table 1: Structural and Functional Comparison

Key Comparisons

Reactivity and Stability: The sulfonate ester in 2-bromophenyl 4-tert-butylbenzene-1-sulfonate offers superior leaving-group capability compared to the hydroxyl group in 4-bromo-2-tert-butylphenol. This makes the former more reactive in nucleophilic substitution reactions, though the tert-butyl group in both compounds reduces reactivity via steric effects .

Thermal and Chemical Stability: Sulfonate esters generally exhibit higher thermal stability than phenol derivatives due to the absence of acidic protons. However, the tert-butyl group in both compounds enhances resistance to oxidative degradation. The oxazolidine compound () undergoes stereoselective radical cyclization under mild conditions (e.g., tributyltin hydride initiation), whereas sulfonates require harsher conditions for analogous transformations .

The sulfonate analog may serve as a sulfonating agent for drug intermediates but lacks direct pharmacological studies. Polymer Chemistry: Aromatic sulfonates are precursors for high-strength polymers (e.g., polyesters, polyamides), but 2-bromophenyl 4-tert-butylbenzene-1-sulfonate’s bulky substituents may limit polymer chain flexibility compared to simpler sulfonates .

生物活性

2-Bromophenyl 4-tert-butylbenzene-1-sulfonate is a sulfonate derivative that has garnered attention in various fields, including medicinal chemistry and environmental science. This compound's unique structure, characterized by a bromine atom and a tert-butyl group, contributes to its biological activity, making it a subject of interest in research.

The molecular formula for 2-Bromophenyl 4-tert-butylbenzene-1-sulfonate is CHBrOS. The presence of the sulfonate group enhances its solubility in water and biological fluids, facilitating interactions with biological targets.

The biological activity of 2-Bromophenyl 4-tert-butylbenzene-1-sulfonate is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonate group can participate in hydrogen bonding and ionic interactions, which may modulate the activity of proteins involved in various metabolic pathways.

Biological Activity

Research indicates that compounds similar to 2-Bromophenyl 4-tert-butylbenzene-1-sulfonate exhibit a range of biological activities, including:

- Antimicrobial Properties : Several studies have shown that sulfonate derivatives possess antimicrobial activity against various bacteria and fungi.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

- Enzyme Inhibition : It has been observed that sulfonates can inhibit specific enzymes, which may be relevant in therapeutic contexts.

Case Studies

- Antimicrobial Activity : A study demonstrated that sulfonate derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.

- Anti-inflammatory Research : In vitro experiments indicated that the compound could reduce nitric oxide production in macrophages, highlighting its potential as an anti-inflammatory agent.

- Enzyme Interaction Studies : Research involving enzyme assays revealed that 2-Bromophenyl 4-tert-butylbenzene-1-sulfonate effectively inhibited certain proteases, indicating its potential role in therapeutic applications targeting proteolytic diseases.

Table 1: Biological Activities of Sulfonate Derivatives

| Property | Value |

|---|---|

| Molecular Formula | CHBrOS |

| Molecular Weight | 325.23 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not available |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。